molecular formula C7H6FNO2 B1393135 6-Fluoro-4-methylnicotinic acid CAS No. 944582-95-0

6-Fluoro-4-methylnicotinic acid

Cat. No. B1393135
CAS RN: 944582-95-0
M. Wt: 155.13 g/mol
InChI Key: KFWMUBBPUAWTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-methylnicotinic acid is a chemical compound with the molecular formula C7H6FNO2 . It has a molecular weight of 155.13 . The IUPAC name for this compound is 6-fluoro-4-methylnicotinic acid . It is also known as 6-Fluoro-4-methylpyridine-3-carboxylic acid and 5-Carboxy-2-fluoro-4-methylpyridine .


Molecular Structure Analysis

The InChI code for 6-Fluoro-4-methylnicotinic acid is 1S/C7H6FNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Fluoro-4-methylnicotinic acid is a solid at ambient temperature . It has a molecular weight of 155.13 . The compound’s InChI code is 1S/C7H6FNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11) .

Scientific Research Applications

Applications in Coordination Chemistry and Spectral Analysis

Transition metal complexes of derivatives similar to 6-Fluoro-4-methylnicotinic acid, such as 2-Hydroxy-6-methylnicotinic acid, have been synthesized using microwave irradiation. These complexes exhibit octahedral structures and have been studied using FT-IR and UV-Visible spectral analysis. They were also screened for antibacterial properties against various bacterial species, demonstrating the potential of these compounds in coordination chemistry and their biological activity (Verma & Bhojak, 2018).

Crystal Structure and Interaction Analysis

Complexes derived from 6-methylnicotinic acid (a structural analog of 6-Fluoro-4-methylnicotinic acid) have been synthesized and characterized, revealing intricate 3D motifs and different metal ion geometries. The molecular Hirshfeld surface and fingerprint plot analysis of these complexes offer insights into the influence of different metals on intermolecular interactions around the ligand. These studies are crucial for understanding the structural dynamics and interaction patterns in coordination compounds (Luo, Mao, & Sun, 2014).

Hydrothermal Synthesis of Lanthanide Complexes

Lanthanide complexes with ligands similar to 6-Fluoro-4-methylnicotinic acid, such as 4-Hydroxy-6-methylnicotinic acid, have been synthesized using hydrothermal methods. These complexes have been characterized by various techniques, including single-crystal X-ray diffraction and spectroscopy. The photoluminescence properties of these complexes have been explored, showing potential applications in materials science and photonics (Guo, Gao, Wang, & Liu, 2012).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H319 and H335, indicating that it causes serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding release to the environment and wearing eye protection .

properties

IUPAC Name

6-fluoro-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWMUBBPUAWTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674895
Record name 6-Fluoro-4-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-methylnicotinic acid

CAS RN

944582-95-0
Record name 6-Fluoro-4-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-4-methylnicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-methylnicotinic acid
Reactant of Route 2
Reactant of Route 2
6-Fluoro-4-methylnicotinic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Fluoro-4-methylnicotinic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Fluoro-4-methylnicotinic acid
Reactant of Route 5
Reactant of Route 5
6-Fluoro-4-methylnicotinic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-Fluoro-4-methylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.